molecular formula C8H17NO3 B053820 ethyl N-(2-propan-2-yloxyethyl)carbamate CAS No. 125183-20-2

ethyl N-(2-propan-2-yloxyethyl)carbamate

Cat. No.: B053820
CAS No.: 125183-20-2
M. Wt: 175.23 g/mol
InChI Key: CLCSDISYGGXOOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(2-propan-2-yloxyethyl)carbamate is a carbamate derivative characterized by an ethyl carbamate backbone substituted with a 2-propan-2-yloxyethyl group. Carbamates are widely studied for their diverse applications, including use as pharmaceuticals, agrochemicals, and intermediates in organic synthesis .

Properties

CAS No.

125183-20-2

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

ethyl N-(2-propan-2-yloxyethyl)carbamate

InChI

InChI=1S/C8H17NO3/c1-4-11-8(10)9-5-6-12-7(2)3/h7H,4-6H2,1-3H3,(H,9,10)

InChI Key

CLCSDISYGGXOOL-UHFFFAOYSA-N

SMILES

CCOC(=O)NCCOC(C)C

Canonical SMILES

CCOC(=O)NCCOC(C)C

Synonyms

Carbamic acid, [2-(1-methylethoxy)ethyl]-, ethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below summarizes key structural and functional differences among carbamates:

Compound Name Structural Features Carcinogenic Potency Mutagenicity Applications/Notes References
Ethyl N-(2-propan-2-yloxyethyl)carbamate Ethyl carbamate + propan-2-yloxyethyl substituent Not reported Not reported Likely synthesis intermediate or specialty chemical
Ethyl carbamate Simple ethyl ester (CH₃CH₂-O-CO-NH₂) Moderate (rodent models) Weak (requires metabolic activation) Food contaminant (e.g., alcoholic beverages), carcinogen
Vinyl carbamate Ethyl group replaced with vinyl (CH₂=CH-O-CO-NH₂) High (10–50× ethyl carbamate) Strong (direct mutagen) Research carcinogen, metabolic probe
N-Hydroxyethyl carbamate Hydroxyethyl substituent (HO-CH₂CH₂-O-CO-NH₂) Lower than ethyl carbamate Weak Metabolite of ethyl carbamate, reduced activity
tert-Butyl carbamate Bulky tert-butyl group ((CH₃)₃C-O-CO-NH₂) Negligible None Inert in carcinogenesis, used in protecting groups

Key Findings from Comparative Studies

Carcinogenicity and Metabolic Activation
  • Vinyl carbamate exhibits significantly higher carcinogenic potency than ethyl carbamate, inducing liver tumors, lung adenomas, and neurofibrosarcomas at lower doses in rodent models . Its mutagenicity arises from direct reactivity with DNA, bypassing the need for metabolic activation .
  • Ethyl carbamate requires metabolic conversion to reactive intermediates (e.g., vinyl carbamate epoxide) for carcinogenicity.
Mutagenicity and Analytical Detection
  • Ethyl carbamate is weakly mutagenic in Salmonella typhimurium assays unless metabolized by liver enzymes .
  • Analytical methods like GC-MS and NMR (as used for ethyl carbamate detection in beverages) are likely applicable to this compound .

Implications of Substituent Effects

The biological and chemical properties of carbamates are highly substituent-dependent:

  • Electron-withdrawing groups (e.g., vinyl) enhance reactivity and metabolic activation, increasing carcinogenicity .
  • Bulky substituents (e.g., tert-butyl) reduce enzymatic access, diminishing toxicity .
  • Polar groups (e.g., hydroxyethyl) may alter solubility and metabolic pathways, modulating activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.